molecular formula C13H18N2O2 B11554109 N-(2,6-dimethylphenyl)-N'-propylethanediamide

N-(2,6-dimethylphenyl)-N'-propylethanediamide

Cat. No.: B11554109
M. Wt: 234.29 g/mol
InChI Key: NVXGKKSYKIXTEL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N’-propylethanediamide is a chemical compound that belongs to the class of amides It is structurally characterized by the presence of a 2,6-dimethylphenyl group attached to an ethanediamide backbone with a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline to form an intermediate, which is then reacted with propylamine to yield the final product .

Industrial Production Methods

Industrial production of N-(2,6-dimethylphenyl)-N’-propylethanediamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N’-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-N’-propylethanediamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N’-propylethanediamide involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound may inhibit the transmission of nerve impulses by blocking sodium channels in neuronal membranes . This inhibition prevents the initiation and propagation of action potentials, leading to a numbing effect.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Structurally similar, used as a local anesthetic.

    Bupivacaine: Another local anesthetic with a similar mechanism of action.

    Mepivacaine: Similar in structure and function to lidocaine.

Uniqueness

N-(2,6-dimethylphenyl)-N’-propylethanediamide is unique due to its specific substituents, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. Its propyl group, for example, may influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)-N-propyloxamide

InChI

InChI=1S/C13H18N2O2/c1-4-8-14-12(16)13(17)15-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

NVXGKKSYKIXTEL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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